methyl (3S)-3-ethyl-4-methylpentanoate
Description
Methyl (3S)-3-ethyl-4-methylpentanoate is a chiral ester with a branched alkyl chain. Its stereochemistry and functional groups contribute to its role as a semiochemical, particularly in insect-plant interactions. Studies have identified this compound as a key volatile emitted by mature green coffee berries (Coffea arabica), where it acts as a kairomone, attracting second-instar nymphs of the variegated coffee bug (Antestiopsis thunbergii) . At natural concentrations (~1.14 ng/L), it exhibits strong electrophysiological and behavioral activity in bioassays, often synergizing with anisole and (5S,7S)-conophthorin .
Properties
CAS No. |
79194-63-1 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
methyl (3S)-3-ethyl-4-methylpentanoate |
InChI |
InChI=1S/C9H18O2/c1-5-8(7(2)3)6-9(10)11-4/h7-8H,5-6H2,1-4H3/t8-/m0/s1 |
InChI Key |
TWZULJKZBGIFOI-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](CC(=O)OC)C(C)C |
Canonical SMILES |
CCC(CC(=O)OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-ethyl-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-ethyl-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions are crucial for achieving high purity and yield in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-ethyl-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: (3S)-3-ethyl-4-methylpentanoic acid.
Reduction: (3S)-3-ethyl-4-methylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-ethyl-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-ethyl-4-methylpentanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. The released products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Methyl (2S,3S)-2-Isocyanato-3-Methylpentanoate
- Structure : Differs by an isocyanate (-NCO) group at position 2.
- Properties: Reactivity is dominated by the isocyanate group, making it a precursor for pharmaceuticals or polymers. No reported biological activity in insects.
- Synthesis: Derived from methyl (2S,3S)-amino esters via phosgenation .
(b) (2S,3S)-Methyl 3-Methyl-2-[(2-Phenyl-1H-imidazol-4-yl)methylamino]pentanoate
- Structure : Contains a phenylimidazole substituent.
- Optical rotation ([α]D20 = -9.2) and NMR data (δ = 0.87–7.84 ppm) differ significantly from the target compound .
- Synthesis : Prepared from isoleucine methyl ester, yielding 38% after purification .
(c) Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
- Structure: Features a trifluoroethylamino group and dimethyl branching.
- Properties : Enhanced metabolic stability due to fluorine atoms. Used in medicinal chemistry but lacks insect attractant properties .
Functional Analogues in Semiochemistry
(a) (5S,7S)-Conophthorin
- Role : A bark beetle pheromone also identified in coffee berry volatiles.
- Synergy: Works with methyl (3S)-3-ethyl-4-methylpentanoate at 0.39 ng/L to attract A. thunbergii nymphs .
(b) Anisole
Structure-Activity Relationships
- Branching : The 3-ethyl and 4-methyl groups optimize volatility and receptor binding in insects.
- Synergism: Blends with anisole and conophthorin amplify attraction, suggesting multimodal olfactory detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
